molecular formula C13H14N2O2S B2997629 N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide CAS No. 1207054-55-4

N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2997629
CAS RN: 1207054-55-4
M. Wt: 262.33
InChI Key: IYWNJFYUKZJWKR-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide, also known as MITOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MITOA is a synthetic compound that is synthesized through a specific chemical process, and it has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. In agriculture, N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide has been shown to have herbicidal and fungicidal properties, making it a potential candidate for crop protection. In materials science, N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cells. N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide has been found to exhibit unique biochemical and physiological effects. In vitro studies have shown that N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide has antioxidant and anti-inflammatory properties, which may be attributed to its ability to inhibit COX-2 and NF-κB. N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide has several advantages for lab experiments, including its availability, stability, and ease of synthesis. N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide is readily available from commercial sources, and it has a long shelf life, making it a convenient compound for research. However, N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide has some limitations, including its low solubility in water, which may limit its use in certain experiments.

Future Directions

For the study of N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide include the development of N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide-based drugs and the synthesis of novel materials.

Synthesis Methods

N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide is synthesized through a chemical process that involves the reaction of 2-hydroxyacetophenone with 3-methylisothiazol-5-amine in the presence of acetic anhydride. The reaction results in the formation of N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide, which is a white crystalline solid with a melting point of 142-143°C. The synthesis method of N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide has been optimized to produce high yields of the compound, making it readily available for scientific research.

properties

IUPAC Name

2-(2-methylphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-5-3-4-6-11(9)17-8-12(16)14-13-7-10(2)15-18-13/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWNJFYUKZJWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide

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